molecular formula C10H18N4O B13205215 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide

2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide

Cat. No.: B13205215
M. Wt: 210.28 g/mol
InChI Key: YEFRWTYWVRIHPN-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide typically involves the reaction of a suitable pyrazole derivative with an appropriate amine and butanoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]butanamide
  • 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]butanamide
  • 2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-6-yl]butanamide

Uniqueness

2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the amino group and the butanamide moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3/h5-8H,4,11H2,1-3H3,(H,13,15)

InChI Key

YEFRWTYWVRIHPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=NN1C(C)C)N

Origin of Product

United States

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